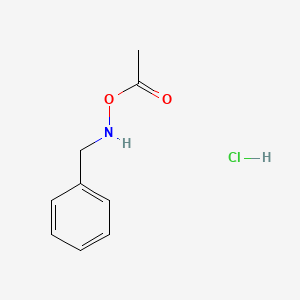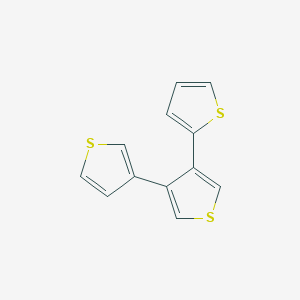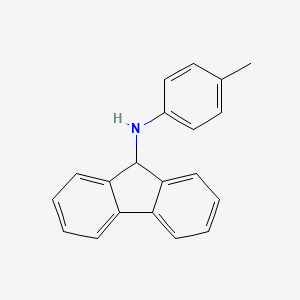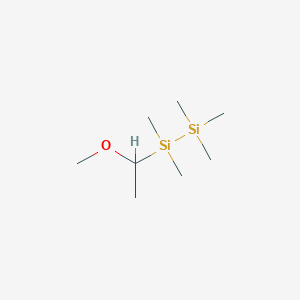
1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane is an organosilicon compound characterized by the presence of a methoxyethyl group attached to a pentamethyldisilane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane typically involves the reaction of pentamethyldisilane with 1-methoxyethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. The scalability of the synthesis process is crucial for meeting the demands of various industrial applications.
化学反応の分析
Types of Reactions
1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
科学的研究の応用
1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and coatings.
作用機序
The mechanism of action of 1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane involves its interaction with various molecular targets. The methoxyethyl group can participate in hydrogen bonding and other non-covalent interactions, while the pentamethyldisilane backbone provides stability and hydrophobicity. These properties enable the compound to interact with biological membranes and proteins, influencing their function and activity.
類似化合物との比較
Similar Compounds
- 1-(1-Methoxyethyl)-1,1,2,2-tetramethyldisilane
- 1-(1-Methoxyethyl)-1,1,2,2,3-pentamethyltrisilane
- 1-(1-Methoxyethyl)-1,1,2,2,2-tetramethylsilane
Uniqueness
1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane is unique due to its specific combination of a methoxyethyl group and a pentamethyldisilane backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
特性
CAS番号 |
113380-60-2 |
|---|---|
分子式 |
C8H22OSi2 |
分子量 |
190.43 g/mol |
IUPAC名 |
1-methoxyethyl-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C8H22OSi2/c1-8(9-2)11(6,7)10(3,4)5/h8H,1-7H3 |
InChIキー |
WLSJJWYSAGQSDS-UHFFFAOYSA-N |
正規SMILES |
CC(OC)[Si](C)(C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


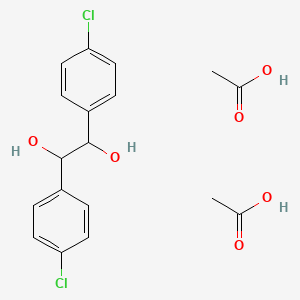
![1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene](/img/structure/B14315167.png)

![4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14315200.png)
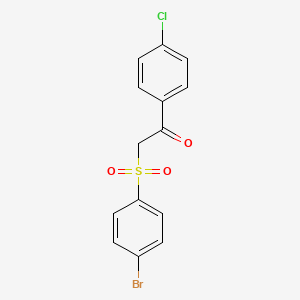
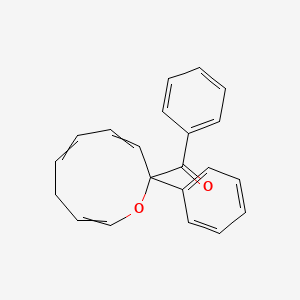
![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)
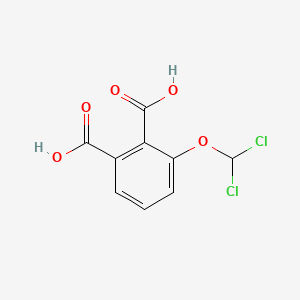
![2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B14315224.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
